5,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one
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Overview
Description
5,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one: is a heterocyclic compound that belongs to the pyrimidinone family This compound is characterized by the presence of a pyrrolidine ring attached to the pyrimidinone core, along with two methyl groups at the 5 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the pyrimidinone core.
Methylation: The methyl groups at the 5 and 6 positions can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrimidinone core, potentially converting it to a dihydropyrimidinone derivative.
Substitution: The pyrrolidine ring can participate in substitution reactions, where nucleophiles or electrophiles replace hydrogen atoms or functional groups on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of dihydropyrimidinone derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers and materials to impart specific properties such as thermal stability and conductivity.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, making it a potential candidate for drug development. It can be screened for antimicrobial, antiviral, or anticancer properties.
Biochemical Research: It can be used as a probe or tool in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Industry:
Agriculture: The compound can be explored for its potential as a pesticide or herbicide.
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules, influencing their activity and function.
Comparison with Similar Compounds
2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one: Lacks the methyl groups at the 5 and 6 positions.
5,6-dimethylpyrimidin-4(3H)-one: Lacks the pyrrolidine ring.
2-(piperidin-1-yl)pyrimidin-4(3H)-one: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness:
5,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one: is unique due to the presence of both the pyrrolidine ring and the methyl groups at the 5 and 6 positions. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4,5-dimethyl-2-pyrrolidin-1-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-8(2)11-10(12-9(7)14)13-5-3-4-6-13/h3-6H2,1-2H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMJARIYMYUYHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2CCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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